molecular formula C19H23N7O2 B11183931 N,N'-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine

N,N'-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11183931
M. Wt: 381.4 g/mol
InChI Key: OVCRWTMYPJJACN-UHFFFAOYSA-N
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Description

N,N’-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of ethoxyphenyl and hydrazinyl groups attached to a triazine core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 4-ethoxyaniline under controlled conditions to form an intermediate product. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazinyl groups, resulting in the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or hydrazines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N,N’-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways The hydrazinyl groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical processes The compound may also interact with cellular components, such as enzymes and receptors, leading to its observed biological effects

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-methoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine
  • N,N’-bis(4-ethoxyphenyl)thiourea
  • N,N’-bis(4-ethoxyphenyl)urea

Uniqueness

Compared to similar compounds, N,N’-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine stands out due to its specific combination of ethoxyphenyl and hydrazinyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23N7O2

Molecular Weight

381.4 g/mol

IUPAC Name

2-N,4-N-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H23N7O2/c1-3-27-15-9-5-13(6-10-15)21-17-23-18(25-19(24-17)26-20)22-14-7-11-16(12-8-14)28-4-2/h5-12H,3-4,20H2,1-2H3,(H3,21,22,23,24,25,26)

InChI Key

OVCRWTMYPJJACN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NN)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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